

# methyl 5-fluoro-1H-indole-2-carboxylate molecular weight and formula

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Compound of Interest

methyl 5-fluoro-1H-indole-2carboxylate

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## A Technical Guide to Methyl 5-fluoro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **methyl 5-fluoro-1H-indole-2-carboxylate**, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. This document details its fundamental physicochemical properties, provides a comprehensive experimental protocol for its synthesis, and situates its application within a typical drug development workflow.

## **Physicochemical Properties**

**Methyl 5-fluoro-1H-indole-2-carboxylate** is a heterocyclic organic compound. The inclusion of a fluorine atom at the 5-position of the indole ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents.



Property	Data	Reference
Molecular Formula	C10H8FNO2	[1][2]
Molecular Weight	193.17 g/mol	[1][2]
CAS Number	167631-84-7	
Appearance	Off-white to white solid	
Primary Use	Intermediate in organic synthesis	[2]

## Experimental Protocols: Synthesis via Fischer Indole Synthesis

The synthesis of **methyl 5-fluoro-1H-indole-2-carboxylate** can be achieved through various synthetic routes, with the Fischer indole synthesis being a prominent and versatile method for constructing the indole nucleus.[3][4] This classical reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a ketoester.[3][4]

#### 2.1. Overall Reaction Scheme:

Step 1: Formation of (4-fluorophenyl)hydrazine from 4-fluoroaniline. Step 2: Formation of the phenylhydrazone from (4-fluorophenyl)hydrazine and methyl pyruvate. Step 3: Acid-catalyzed cyclization (Fischer Indole Synthesis) to yield **methyl 5-fluoro-1H-indole-2-carboxylate**.

#### 2.2. Detailed Methodology:

#### Step 1: Synthesis of (4-fluorophenyl)hydrazine hydrochloride

 Diazotization: To a stirred solution of 4-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, ensuring the temperature is maintained below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to facilitate the complete formation of the diazonium salt.



- Reduction: The cold diazonium salt solution is then slowly added to a pre-cooled solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, keeping the temperature below 10 °C.
- Work-up: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The resulting precipitate, (4-fluorophenyl)hydrazine hydrochloride, is collected by filtration, washed with a small amount of cold water, and dried under vacuum.

#### Step 2: Synthesis of Methyl 2-((4-fluorophenyl)hydrazono)propanoate

- Condensation: (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) and methyl pyruvate (1.1 eq) are dissolved in ethanol.
- Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Isolation: The resulting phenylhydrazone is typically used in the next step without further purification. The solvent can be removed under reduced pressure if necessary.

#### Step 3: Synthesis of Methyl 5-fluoro-1H-indole-2-carboxylate

- Cyclization: The crude methyl 2-((4-fluorophenyl)hydrazono)propanoate is suspended in a suitable solvent such as ethanol or toluene. A strong acid catalyst, for example, polyphosphoric acid (PPA) or sulfuric acid, is added.
- Heating: The reaction mixture is heated to reflux for several hours until the cyclization is complete (monitored by TLC).
- Work-up and Purification: The reaction is cooled to room temperature and carefully
  quenched by pouring it onto ice water. The aqueous layer is extracted with an organic
  solvent like ethyl acetate. The combined organic layers are washed with brine, dried over
  anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude
  product is then purified by column chromatography on silica gel to afford pure methyl 5fluoro-1H-indole-2-carboxylate.

## **Application in Drug Discovery Workflow**



Indole-2-carboxylate derivatives are recognized as privileged scaffolds in drug discovery, with demonstrated activity against a range of biological targets, including HIV-1 integrase and the metabolic enzymes IDO1 and TDO.[5][6] The following diagram illustrates a generalized workflow for the development of therapeutic agents based on this scaffold.



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Drug Discovery Workflow for Indole-2-Carboxylate Derivatives.

This workflow begins with the synthesis of the core scaffold, **methyl 5-fluoro-1H-indole-2-carboxylate**, followed by the generation of a diverse chemical library through derivatization. These compounds then undergo a series of in vitro screening assays to identify active "hits." Promising candidates are subjected to lead optimization, involving iterative cycles of chemical modification and biological testing to improve their potency, selectivity, and pharmacokinetic properties. Finally, optimized lead compounds advance to preclinical development for in vivo efficacy and safety assessment.

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